molecular formula C9H13Br B3429894 1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane CAS No. 78629-19-3

1-Bromo-6,6-dimethyl-2-ene-4-yne-heptane

Cat. No. B3429894
Key on ui cas rn: 78629-19-3
M. Wt: 201.10 g/mol
InChI Key: OOLYZFSILFGXCC-XQRVVYSFSA-N
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Patent
US04382951

Procedure details

50 ml 48% HBr and 10 g PBr3 are stirred to homogeneity at 40°. An alcoholic solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol is then added dropwise at 10° and the resulting mixture stirred at room temperature for 11/2 hours. The reaction mixture is poured onto ice-water and repeatedly extracted with hexane. The organic phase is separated, washed repeatedly with aqueous NaCl, dried and concentrated on a rotary evaporator. NMR spectroscopy reveals that the resulting oily reaction product comprises a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which is employed directly in further alkylation.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][C:6]([CH3:14])([CH3:13])[C:7]#[C:8][CH:9](O)[CH:10]=[CH2:11]>Br>[Br:2][CH2:11][CH:10]=[CH:9][C:8]#[C:7][C:6]([CH3:14])([CH3:13])[CH3:5]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CC(C#CC(C=C)O)(C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with hexane
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed repeatedly with aqueous NaCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC=CC#CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04382951

Procedure details

50 ml 48% HBr and 10 g PBr3 are stirred to homogeneity at 40°. An alcoholic solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol is then added dropwise at 10° and the resulting mixture stirred at room temperature for 11/2 hours. The reaction mixture is poured onto ice-water and repeatedly extracted with hexane. The organic phase is separated, washed repeatedly with aqueous NaCl, dried and concentrated on a rotary evaporator. NMR spectroscopy reveals that the resulting oily reaction product comprises a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which is employed directly in further alkylation.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][C:6]([CH3:14])([CH3:13])[C:7]#[C:8][CH:9](O)[CH:10]=[CH2:11]>Br>[Br:2][CH2:11][CH:10]=[CH:9][C:8]#[C:7][C:6]([CH3:14])([CH3:13])[CH3:5]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CC(C#CC(C=C)O)(C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with hexane
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed repeatedly with aqueous NaCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC=CC#CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04382951

Procedure details

50 ml 48% HBr and 10 g PBr3 are stirred to homogeneity at 40°. An alcoholic solution of 13.5 g of 6,6-dimethyl-hept-1-en-4-yn-3-ol is then added dropwise at 10° and the resulting mixture stirred at room temperature for 11/2 hours. The reaction mixture is poured onto ice-water and repeatedly extracted with hexane. The organic phase is separated, washed repeatedly with aqueous NaCl, dried and concentrated on a rotary evaporator. NMR spectroscopy reveals that the resulting oily reaction product comprises a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which is employed directly in further alkylation.
Quantity
13.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
P(Br)(Br)[Br:2].[CH3:5][C:6]([CH3:14])([CH3:13])[C:7]#[C:8][CH:9](O)[CH:10]=[CH2:11]>Br>[Br:2][CH2:11][CH:10]=[CH:9][C:8]#[C:7][C:6]([CH3:14])([CH3:13])[CH3:5]

Inputs

Step One
Name
Quantity
13.5 g
Type
reactant
Smiles
CC(C#CC(C=C)O)(C)C
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
P(Br)(Br)Br
Name
Quantity
50 mL
Type
solvent
Smiles
Br

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature for 11/2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture is poured onto ice-water
EXTRACTION
Type
EXTRACTION
Details
repeatedly extracted with hexane
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
WASH
Type
WASH
Details
washed repeatedly with aqueous NaCl
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated on a rotary evaporator
ADDITION
Type
ADDITION
Details
a 3:1 mixture of trans- and cis-1-bromo-6,6-dimethyl-hept-2-en-4-yne which

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrCC=CC#CC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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